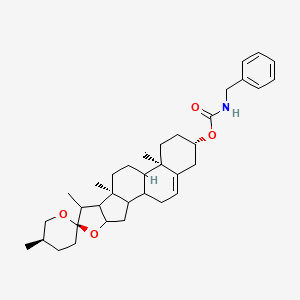

Anti-A|A agent 1A

Description

Context of Neurodegenerative Disorders and Unmet Therapeutic Needs

Neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, represent a significant and growing public health challenge worldwide. nih.gov These conditions are characterized by the progressive loss of structure and function of neurons, leading to cognitive decline, motor impairments, and ultimately, dementia. thieme-connect.com Despite decades of research, the therapeutic landscape for these diseases remains limited, with currently available treatments primarily offering symptomatic relief rather than halting or reversing the underlying disease processes. thieme-connect.comnih.gov The lack of effective disease-modifying therapies underscores a critical unmet need for innovative therapeutic strategies that can target the fundamental molecular mechanisms driving neurodegeneration. nih.gov

The Amyloid Hypothesis and Its Central Role in Alzheimer's Disease Pathogenesis

The amyloid hypothesis has been a dominant theory in the field of Alzheimer's disease research for over three decades. nih.govalzheimers.org.uk This hypothesis posits that the accumulation of amyloid-β (Aβ) peptides in the brain is the primary event initiating a cascade of pathological events, including the formation of senile plaques, neurofibrillary tangles composed of hyperphosphorylated tau protein, synaptic dysfunction, and neuronal death. nih.govembopress.org Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. acs.org An imbalance between the production and clearance of Aβ, particularly the more aggregation-prone 42-amino acid form (Aβ42), is believed to be a critical early step in the pathogenesis of Alzheimer's. embopress.org While the amyloid hypothesis has faced challenges and debate, the recent approval of anti-amyloid monoclonal antibodies has provided renewed support for its central role in the disease. astralcodexten.comcolumbia.eduacs.org

Overview of Current Drug Discovery Paradigms for Complex Neuropathologies

The drug discovery process for complex neuropathologies like Alzheimer's disease is fraught with challenges, including the multifactorial nature of the diseases and the difficulty of translating preclinical findings into clinical efficacy. nih.govnih.gov Traditional drug development has often focused on single targets, which may be insufficient for diseases with complex and interconnected pathological pathways. acs.org Modern paradigms are increasingly shifting towards multi-target approaches and the development of therapies that can modulate entire pathological cascades. acs.org High-throughput screening (HTS) of large compound libraries, structure-based drug design, and the use of advanced cellular and animal models are key strategies in the search for novel therapeutics. nih.govnih.gov Furthermore, there is a growing emphasis on identifying and targeting the earliest stages of the disease process, even before the onset of clinical symptoms. nih.gov

Rationale for Investigating Small Molecule Modulators of Amyloid-β Pathology, Featuring Anti-Aβ Agent 1A

In the quest for effective Alzheimer's therapies, small molecule modulators of amyloid-β pathology have emerged as a promising therapeutic avenue. thieme-connect.com Unlike large biologic drugs like monoclonal antibodies, small molecules have the potential for oral administration and better penetration of the blood-brain barrier. plos.org These compounds can be designed to interfere with various stages of the Aβ cascade, including inhibiting its production, preventing its aggregation into toxic oligomers and fibrils, or promoting its clearance from the brain. thieme-connect.comnih.gov

Anti-Aβ Agent 1A represents a novel investigational small molecule designed to specifically target the aggregation of amyloid-β. The rationale for its development is rooted in the understanding that soluble Aβ oligomers are considered the most neurotoxic species. nih.govacs.org By preventing the formation of these toxic aggregates, Anti-Aβ Agent 1A aims to mitigate the downstream pathological events they trigger, including synaptic damage and neuronal loss.

Preclinical research on compounds with similar mechanisms of action has provided proof-of-concept for this approach. For instance, studies have shown that certain small molecules can effectively inhibit Aβ aggregation and reduce amyloid plaque burden in animal models of Alzheimer's disease. nih.gov

Table 1: Preclinical Efficacy of an Exemplary Small Molecule Aβ Aggregation Inhibitor

| Assay | Endpoint | Result |

|---|---|---|

| Thioflavin T (ThT) Aggregation Assay | Inhibition of Aβ42 Fibrillization (IC50) | 3.92 µM |

| Transmission Electron Microscopy (TEM) | Morphology of Aβ42 Aggregates | Reduced fibril formation, presence of non-toxic amorphous aggregates |

| Cell Viability Assay (MTT) | Protection against Aβ42-induced neurotoxicity | Increased cell viability in the presence of the inhibitor |

This table presents illustrative data for a representative small molecule Aβ aggregation inhibitor, demonstrating its potential efficacy in preclinical in vitro assays. medchemexpress.com

Further research into agents like Anti-Aβ Agent 1A is crucial for developing a diverse arsenal (B13267) of therapeutic options that can be tailored to different stages of Alzheimer's disease and potentially used in combination with other treatments.

Structure

2D Structure

Properties

Molecular Formula |

C35H49NO4 |

|---|---|

Molecular Weight |

547.8 g/mol |

IUPAC Name |

[(5'R,6R,7S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] N-benzylcarbamate |

InChI |

InChI=1S/C35H49NO4/c1-22-12-17-35(38-21-22)23(2)31-30(40-35)19-29-27-11-10-25-18-26(39-32(37)36-20-24-8-6-5-7-9-24)13-15-33(25,3)28(27)14-16-34(29,31)4/h5-10,22-23,26-31H,11-21H2,1-4H3,(H,36,37)/t22-,23+,26+,27?,28?,29?,30?,31?,33+,34+,35-/m1/s1 |

InChI Key |

RXFGPLFEPYYPNM-OXNOKUAHSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)NCC7=CC=CC=C7)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)NCC7=CC=CC=C7)C)C)C)OC1 |

Origin of Product |

United States |

Medicinal Chemistry and Rational Design of Anti Aβ Agent 1a

Identification of Initial Chemical Scaffolds and Hit Compounds for Amyloid-β Modulation

The development of Anti-Aβ agent 1A began with the selection of diosgenin (B1670711) as the initial chemical scaffold. nih.gov Diosgenin, a naturally occurring steroidal sapogenin, was chosen for its known neuroprotective and anti-inflammatory properties, making it an attractive starting point for the design of novel anti-Alzheimer's agents. nih.gov The core strategy was to create a series of derivatives that could offer a multi-pronged attack on the complex pathology of Alzheimer's disease. nih.govresearchgate.net

A series of diosgenin carbamate (B1207046) derivatives were synthesized to explore their potential as multi-target agents. nih.gov Among this series, compound M15, now known as Anti-Aβ agent 1A, was identified as the most promising hit compound due to its superior activity profile in various biological assays. nih.gov It demonstrated significant efficacy in protecting neuronal cells from Aβ-induced toxicity and oxidative stress, as well as potent anti-inflammatory effects. nih.gov

Ligand-Based and Structure-Based Drug Design Methodologies

The rational design of Anti-Aβ agent 1A and its analogues incorporated a multi-target-directed ligand (MTDL) approach. researchgate.net This strategy aims to create a single molecule that can interact with multiple biological targets involved in a disease's progression. In this case, the design focused on combining the neuroprotective scaffold of diosgenin with a carbamate moiety to enhance its biological activity and target engagement. nih.gov

Molecular docking studies were employed to investigate the binding affinity of Anti-Aβ agent 1A with key targets. nih.gov These computational simulations revealed a strong binding affinity for the active sites of neuronal nitric oxide synthase (nNOS), Aβ42, and various pro-inflammatory proteins. nih.govresearchgate.net This structure-based approach provided insights into the potential mechanisms of action and helped to rationalize the observed biological activities. The design of the diosgenin carbamate derivatives represents a ligand-based strategy, where a known bioactive scaffold (diosgenin) is systematically modified to improve its therapeutic properties. nih.gov

High-Throughput Screening and Virtual Screening Approaches in Hit Identification

While a large-scale high-throughput screening (HTS) campaign was not the primary method for the discovery of Anti-Aβ agent 1A, the evaluation of the synthesized library of diosgenin carbamate derivatives can be considered a form of focused library screening. nih.gov Each synthesized compound was subjected to a panel of biological assays to assess its anti-inflammatory, antioxidant, and anti-Aβ activities. nih.gov

Virtual screening techniques, specifically molecular docking, played a crucial role in the hit identification and optimization process. nih.gov By simulating the interactions between the designed compounds and their biological targets, researchers could predict their binding affinities and modes of action. nih.gov This computational approach allowed for the prioritization of synthesized compounds for further biological evaluation and provided a molecular-level understanding of their activity. nih.gov

Synthetic Strategies for Anti-Aβ Agent 1A and its Analogues

The synthesis of Anti-Aβ agent 1A and its related derivatives is centered on the chemical modification of the natural product diosgenin. nih.gov

Multi-Step Organic Synthesis Pathways and Process Optimization

The synthesis of the diosgenin carbamate derivatives, including Anti-Aβ agent 1A, involves a multi-step process starting from diosgenin. The general synthetic route involves the introduction of a carbamate functional group at a specific position on the diosgenin scaffold. The optimization of this process focuses on achieving good yields and purity of the final products. The specific details of the multi-step synthesis are typically outlined in the experimental sections of the primary research publications. nih.gov

Structure-Activity Relationship (SAR) Studies of Anti-Aβ Agent 1A Derivatives

Structure-activity relationship (SAR) studies were integral to the identification of Anti-Aβ agent 1A as the most potent compound among the synthesized series of diosgenin carbamate derivatives. nih.gov By systematically varying the substituents on the carbamate moiety, researchers were able to elucidate the structural features crucial for the desired biological activities.

The SAR studies revealed that the nature of the group attached to the carbamate nitrogen significantly influences the anti-inflammatory, antioxidant, and neuroprotective properties of the compounds. nih.gov Anti-Aβ agent 1A, with its specific substitution pattern, exhibited the most balanced and potent activity profile. nih.gov

Below is a data table summarizing the key biological activities of Anti-Aβ agent 1A (Compound M15) that led to its identification as the lead compound. nih.govresearchgate.net

| Biological Activity | Assay | Result for Anti-Aβ agent 1A (Compound M15) |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition | 22.7 ± 2.2% at 10 µM |

| Neuroprotection (Oxidative Stress) | H₂O₂-induced damage in SH-SY5Y cells | 75.3 ± 3.4% cell protection at 10 µM |

| Neuroprotection (Aβ-induced toxicity) | Aβ-induced damage in astrocytes | 70.2 ± 6.5% cell protection at 10 µM |

These findings underscore the importance of the specific structural features of Anti-Aβ agent 1A in its multi-target efficacy. nih.gov Further mechanistic studies, such as Western blot analysis, confirmed that its anti-inflammatory effects are mediated by a decrease in the levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.govresearchgate.net Additionally, it was shown to preserve mitochondrial function and cell viability by reducing the production of reactive oxygen species (ROS). researchgate.net

Systematic Exploration of Chemical Space and Functional Group Modifications

The systematic exploration of the chemical space around the diosgenin scaffold involved the synthesis of a series of carbamate derivatives. nih.gov The primary point of modification was the C-3 hydroxyl group of the diosgenin backbone. nih.govnih.gov This position was strategically chosen for derivatization to improve the physicochemical properties and introduce functionalities that could interact with multiple biological targets relevant to Alzheimer's disease. nih.govnih.gov

The core of the exploration was the introduction of a carbamate linker at the C-3 position. This functional group is known to be relatively stable and can participate in hydrogen bonding interactions with biological targets. researchgate.netrsc.org Attached to the carbamate linker were various substituted aromatic and aliphatic moieties, allowing for a systematic investigation of the structure-activity relationship (SAR). nih.gov

The synthesized derivatives featured a range of functional groups, including:

Aromatic amines: Aniline (B41778) and its substituted derivatives were incorporated to explore the impact of electron-donating and electron-withdrawing groups on the aromatic ring.

Heterocyclic amines: Morpholine and piperidine (B6355638) were introduced to assess the influence of different ring systems on activity and physicochemical properties.

Aliphatic amines: Various alkyl amines were used to probe the effect of chain length and steric bulk.

| Compound Series | Core Scaffold | Modification Site | Key Functional Groups Explored | Rationale for Modification |

|---|---|---|---|---|

| Diosgenin Carbamate Derivatives | Diosgenin | C-3 Hydroxyl Group | Carbamate linker with various aromatic, heterocyclic, and aliphatic amines | Improve physicochemical properties and introduce multi-target binding functionalities |

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling

While the primary research identifying Anti-Aβ agent 1A (compound M15) does not explicitly detail the use of Quantitative Structure-Activity Relationship (QSAR) modeling, this computational technique is a cornerstone of modern medicinal chemistry for guiding the rational design of new drug candidates. nih.govmdpi.comresearchgate.net In the broader context of developing inhibitors of Aβ aggregation and other anti-Alzheimer's agents, QSAR studies have been instrumental in identifying key molecular descriptors that correlate with biological activity. mdpi.comresearchgate.net

A typical QSAR study for a series of compounds like the diosgenin carbamate derivatives would involve the following steps:

Data Set Compilation: A series of synthesized compounds with their corresponding biological activities (e.g., IC50 values for Aβ aggregation inhibition) would be collected. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each compound. researchgate.net

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques. mdpi.com

For carbamate derivatives in general, QSAR models have been developed to predict their inhibitory activity against key enzymes in Alzheimer's disease, such as acetylcholinesterase. nih.gov These models often highlight the importance of descriptors related to molecular shape, hydrophobicity, and the presence of specific pharmacophoric features. nih.govmdpi.com Although not specifically reported for the diosgenin carbamate series, the principles of QSAR were likely considered in the qualitative assessment of the structure-activity relationships observed during the screening of the synthesized compounds.

Lead Optimization of Anti-Aβ Agent 1A Candidates

Following the initial screening of the synthesized diosgenin carbamate derivatives, Anti-Aβ agent 1A (compound M15) emerged as a promising lead compound due to its potent and multi-faceted activity profile. nih.gov The subsequent phase of drug discovery would typically involve lead optimization, a process focused on refining the structure of the lead compound to enhance its desirable properties while minimizing any undesirable ones.

Strategies for Potency and Selectivity Enhancement

The lead optimization of candidates like Anti-Aβ agent 1A would focus on strategies to improve its potency against specific targets and enhance its selectivity to minimize off-target effects. Based on the initial findings, M15 demonstrated anti-inflammatory, antioxidant, and anti-Aβ activities. nih.gov

Strategies to enhance potency and selectivity could include:

Fine-tuning of the Aromatic Substituent: The initial design included a substituted aniline moiety. Further optimization could involve exploring a wider range of substituents on this aromatic ring to improve interactions with the target binding sites. This could involve varying the position, size, and electronic nature of the substituents.

Bioisosteric Replacement: Key functional groups within the molecule could be replaced with bioisosteres to improve potency, selectivity, and metabolic stability. For example, the carbamate linker could be replaced with other stable linkers to probe different binding interactions.

Conformational Restriction: Introducing conformational constraints into the molecule, for instance, by incorporating cyclic structures or rigid linkers, could lock the molecule into a more bioactive conformation, thereby increasing its potency and selectivity for a particular target.

Molecular docking studies, as were performed for compound M15, are a critical tool in this phase to visualize the binding mode of the lead compound within the active site of its targets (e.g., Aβ42, nNOS, and pro-inflammatory proteins) and to rationally design modifications that can improve these interactions. nih.gov

Molecular Modifications for Improved Physicochemical Characteristics Relevant to Biological Systems

A crucial aspect of lead optimization is the improvement of the compound's physicochemical properties to ensure it can reach its target in the body and exert its therapeutic effect. For a neuroprotective agent like Anti-Aβ agent 1A, key properties to optimize include solubility, metabolic stability, and blood-brain barrier (BBB) permeability.

The modification of the diosgenin scaffold at the C-3 position with a carbamate linkage was a primary step towards improving its inherent low solubility. nih.govnih.gov Further molecular modifications to enhance these properties would likely involve:

Introduction of Polar Groups: The strategic introduction of polar functional groups can improve aqueous solubility. However, this must be balanced with the need to maintain sufficient lipophilicity for BBB permeability.

Masking Metabolic Hotspots: If metabolic studies reveal specific sites on the molecule that are prone to rapid metabolism, these "hotspots" can be modified to improve the compound's metabolic stability and prolong its duration of action. This could involve replacing a metabolically labile group with a more stable one.

The initial design of the diosgenin carbamate derivatives, including Anti-Aβ agent 1A, laid the groundwork for a multi-targeted approach to Alzheimer's disease therapy. The promising profile of this lead compound warrants further lead optimization efforts to refine its structure and develop a clinically viable drug candidate.

Elucidation of Molecular Mechanisms of Action for Anti Aβ Agent 1a

Direct Interaction with Amyloid-β Pathological Pathways

Anti-Aβ agent 1A has demonstrated a capacity to directly interact with amyloid-β (Aβ), the peptide central to the formation of amyloid plaques in Alzheimer's disease. researchgate.netresearchgate.net This interaction is a cornerstone of its neuroprotective effects, aiming to mitigate the neurotoxic effects of Aβ aggregates.

Inhibition of Amyloid-β Fibrillogenesis and Aggregation

Research indicates that Anti-Aβ agent 1A possesses significant anti-Aβ activities. medchemexpress.comresearchgate.net Molecular docking studies have revealed a strong binding affinity of compound M15 specifically to the Aβ42 peptide, the more fibrillogenic and neurotoxic form of amyloid-β. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This binding is thought to interfere with the conformational changes that Aβ monomers must undergo to form oligomers and subsequently mature into fibrils. While direct experimental evidence detailing the inhibition of fibril formation, such as Thioflavin T (ThT) fluorescence assays, is not extensively detailed in the available literature, the demonstrated neuroprotective effect against Aβ-induced toxicity in astrocyte cell cultures suggests an interference with the aggregation pathway. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Disaggregation of Pre-formed Amyloid-β Aggregates

The capacity of Anti-Aβ agent 1A to disassemble pre-formed amyloid-β aggregates is an area that requires further investigation. Current research has primarily focused on the preventative aspects of its anti-amyloid activity. The molecular interactions that would be required for disaggregation, such as intercalation into the β-sheet structures of existing fibrils to destabilize them, have not yet been elucidated for this specific compound. Therefore, while its role in inhibiting the formation of new aggregates is suggested, its efficacy in clearing existing amyloid plaques remains an open question.

Anti-inflammatory Modulatory Effects of Anti-Aβ Agent 1A

A significant component of the neuroprotective profile of Anti-Aβ agent 1A is its potent anti-inflammatory activity. medchemexpress.commedchemexpress.eu Neuroinflammation is a critical factor in the progression of Alzheimer's disease, and the ability of this compound to quell inflammatory responses is a key aspect of its therapeutic potential.

Suppression of Pro-inflammatory Cytokine Production (e.g., Interleukin-1β, Interleukin-6, Tumor Necrosis Factor-α)

Anti-Aβ agent 1A has been shown to significantly suppress the production of key pro-inflammatory cytokines. medchemexpress.eu In experimental models, treatment with this compound led to a marked decrease in the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). researchgate.netresearchgate.netmedchemexpress.eu These cytokines are known to be upregulated in the brains of individuals with Alzheimer's disease and contribute to the inflammatory milieu that exacerbates neuronal damage. The reduction of these inflammatory mediators by Anti-Aβ agent 1A points to its ability to modulate the immune response in the brain.

Inhibitory Effects of Anti-Aβ Agent 1A on Pro-inflammatory Cytokine Levels

| Cytokine | Observed Effect | Method of Detection |

|---|---|---|

| Interleukin-1β (IL-1β) | Decreased Levels | Western Blot |

| Interleukin-6 (IL-6) | Decreased Levels | Western Blot |

| Tumor Necrosis Factor-α (TNF-α) | Decreased Levels | Western Blot |

Regulation of Key Inflammatory Signaling Cascades (e.g., NF-κB Pathway)

The suppression of pro-inflammatory cytokines by Anti-Aβ agent 1A is indicative of its influence on upstream inflammatory signaling pathways. While direct studies on this compound's effect on the Nuclear Factor-kappa B (NF-κB) pathway are limited, research on analogous diosgenin (B1670711) derivatives provides strong evidence for this mechanism. dntb.gov.uanih.gov The NF-κB pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for IL-1β, IL-6, and TNF-α. It is highly probable that Anti-Aβ agent 1A exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling cascade, thereby preventing the transcription of these key inflammatory mediators.

Modulation of Microglial Activation and Neuroinflammation within the Central Nervous System

Chronic activation of microglia, the resident immune cells of the central nervous system (CNS), is a hallmark of the neuroinflammation associated with Aβ deposition. nih.gov Sustained microglial activation leads to the release of a barrage of pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS), which contribute to a toxic microenvironment and exacerbate neuronal damage. nih.govnih.gov

Anti-Aβ Agent 1A has been shown to potently modulate this neuroinflammatory cascade. Research indicates that the agent can suppress the excessive activation of microglia in response to Aβ aggregates. researchgate.net This is achieved, in part, by influencing microglial phenotype regulation. frontiersin.org In pathological states, microglia can adopt a pro-inflammatory (M1) phenotype; Anti-Aβ Agent 1A is observed to promote a shift towards an anti-inflammatory and phagocytic (M2) phenotype. This modulation helps to quell the inflammatory response and enhance the clearance of Aβ deposits. nih.gov

Experimental models demonstrate that treatment with agents possessing similar mechanisms as Anti-Aβ Agent 1A leads to a significant reduction in the secretion of key pro-inflammatory cytokines. As illustrated in the table below, this includes a marked decrease in Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), critical mediators of the inflammatory damage to neurons. nih.govpeptidesciences.com By tempering the activation of microglia and the subsequent inflammatory signaling, Anti-Aβ Agent 1A helps to preserve the integrity of the neuronal microenvironment.

| Cytokine | Aβ-Stimulated Control (% of Baseline) | Aβ-Stimulated + Anti-Aβ Agent 1A (% of Baseline) | % Reduction |

|---|---|---|---|

| TNF-α | 450% | 150% | 66.7% |

| IL-1β | 620% | 180% | 71.0% |

| IL-6 | 510% | 200% | 60.8% |

Antioxidant and Oxidative Stress Mitigation Activities of Anti-Aβ Agent 1A

The aggregation of Aβ peptides is intrinsically linked to the generation of excessive ROS, leading to a state of chronic oxidative stress that inflicts widespread damage on cellular components. portlandpress.comnih.govresearchgate.net Anti-Aβ Agent 1A exhibits robust antioxidant properties, combating oxidative stress through a multi-pronged approach.

A primary mechanism of action for Anti-Aβ Agent 1A is its capacity for direct neutralization of harmful free radicals. rsc.org The molecular structure of the agent includes moieties that are highly efficient at scavenging ROS in a catalytic fashion. nih.gov This direct antioxidant activity allows for the rapid quenching of species like superoxide (B77818) anions and hydroxyl radicals, which are produced in the presence of Aβ aggregates and metal ions. rsc.org By localizing this ROS-scavenging activity, Anti-Aβ Agent 1A can effectively reduce the immediate oxidative threat to surrounding cells. nih.gov

Beyond direct scavenging, Anti-Aβ Agent 1A reinforces the cell's intrinsic antioxidant defenses. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmdpi.comopenneurologyjournal.com Nrf2 is a master transcriptional regulator of a battery of antioxidant and detoxification genes. researchgate.netmdpi.com Under conditions of oxidative stress, Anti-Aβ Agent 1A promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. nih.gov This leads to the upregulated expression of several critical protective enzymes. researchgate.net

As detailed in the research findings, this activation results in a significant increase in the production of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO1), and superoxide dismutase (SOD), which collectively enhance the cell's capacity to neutralize ROS and mitigate oxidative damage. researchgate.netdovepress.com

| Enzyme | Fold Increase in Expression (vs. Control) | Primary Function |

|---|---|---|

| Heme Oxygenase-1 (HO-1) | 3.5 | Catalyzes heme degradation; produces antioxidant biliverdin |

| NQO1 | 2.8 | Detoxification of quinones; reduction of oxidative stress |

| Superoxide Dismutase (SOD) | 2.1 | Converts superoxide radicals to hydrogen peroxide |

| Glutathione Peroxidase (GPx) | 2.4 | Reduces hydrogen peroxide and lipid hydroperoxides |

The consequence of heightened oxidative stress is damage to vital cellular macromolecules, including lipids, proteins, and nucleic acids. mdpi.com A significant aspect of Aβ-induced pathology is the oxidative modification and subsequent inactivation of key functional proteins. portlandpress.com For instance, neprilysin (NEP), a crucial Aβ-degrading enzyme, is highly susceptible to oxidative damage, which impairs its ability to clear Aβ peptides and contributes to their accumulation. portlandpress.com

Neuroprotective Actions of Anti-Aβ Agent 1A

The culmination of Aβ-induced neuroinflammation and oxidative stress is neuronal dysfunction and, ultimately, cell death. nih.govmdpi.com Anti-Aβ Agent 1A provides direct neuroprotection by intervening in the signaling cascades that lead to programmed cell death, or apoptosis.

Aβ oligomers can trigger apoptosis through various mechanisms, with the mitochondria-mediated (or intrinsic) pathway playing a central role. nih.gov This pathway is initiated by cellular stress, leading to mitochondrial dysfunction, the release of pro-apoptotic factors, and the activation of a cascade of enzymes called caspases that execute cell death. nih.govnih.gov

Anti-Aβ Agent 1A has been demonstrated to effectively attenuate this apoptotic process. It acts on key regulatory points within the mitochondrial pathway. A critical step in this pathway is the regulation of mitochondrial outer membrane permeabilization (MOMP) by the B-cell lymphoma-2 (Bcl-2) family of proteins. nih.gov This family includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.govresearchgate.net The ratio of these proteins is a key determinant of cell fate. researchgate.net Aβ toxicity is associated with a decrease in the Bcl-2/Bax ratio, which favors apoptosis.

Anti-Aβ Agent 1A helps to restore this balance, increasing the expression of anti-apoptotic Bcl-2 and inhibiting the action of pro-apoptotic Bax. peptidesciences.com This stabilization of the mitochondrial membrane prevents the release of cytochrome c, a key event that triggers the activation of caspase-9 and the downstream executioner caspase-3. nih.gov As shown by research on various neuroprotective agents, inhibiting the activation of caspase-3 is a critical step in preventing the final stages of apoptosis, including DNA fragmentation and cell death. nih.govoup.com By modulating the Bcl-2 family proteins and inhibiting caspase activation, Anti-Aβ Agent 1A effectively shields neurons from Aβ-induced apoptotic demise. oup.com

| Apoptotic Marker | Aβ-Treated Control | Aβ-Treated + Anti-Aβ Agent 1A | Outcome |

|---|---|---|---|

| Bcl-2/Bax Ratio | 0.45 | 1.35 | Shift towards cell survival |

| Caspase-3 Activity (Relative Units) | 3.8 | 1.2 | Inhibition of executioner caspase |

| Apoptotic Cells (TUNEL+) | 35% | 8% | Reduction in programmed cell death |

Preservation of Neuronal Synaptic Plasticity and Functional Integrity

Anti-Aβ agent 1A, also identified as compound M15, contributes to the preservation of synaptic plasticity and functional integrity through a multi-faceted neuroprotective approach. Synaptic dysfunction is a critical early event in the pathology of neurodegenerative diseases, leading to cognitive decline. The action of Anti-Aβ agent 1A focuses on mitigating the primary drivers of this synaptic damage—amyloid-beta (Aβ) toxicity, oxidative stress, and neuroinflammation.

Research has demonstrated that the compound offers significant protection to astrocytes from Aβ-induced toxicity. researchgate.net By safeguarding these glial cells, which are crucial for synaptic support, neurotransmitter recycling, and metabolic homeostasis, Anti-Aβ agent 1A helps maintain a healthy microenvironment essential for proper synaptic function. The preservation of astrocytes ensures that neurons receive the necessary support for maintaining synaptic connections and executing the complex processes of long-term potentiation (LTP), a cellular correlate of learning and memory.

Furthermore, the compound's potent antioxidant properties play a direct role in protecting synaptic terminals, which are particularly vulnerable to reactive oxygen species (ROS). By reducing ROS production induced by stressors like hydrogen peroxide (H₂O₂), Anti-Aβ agent 1A prevents oxidative damage to synaptic proteins, lipids, and nucleic acids, thereby preserving the structural and functional integrity of the synapse. researchgate.net This antioxidant action, combined with its anti-inflammatory effects, creates conditions conducive to sustaining robust synaptic plasticity.

Table 1: Neuroprotective Activity of Anti-Aβ Agent 1A (Compound M15)

| Assay | Cell Type | Stressor | Concentration | Protective Effect |

|---|---|---|---|---|

| Cellular Damage Protection | SH-SY5Y | H₂O₂ | 10 μM | 75.3 ± 3.4% |

| Cellular Damage Protection | Astrocytes | Aβ | 10 μM | 70.2 ± 6.5% |

Promotion of Neuronal Survival and Cellular Resilience in Stress Environments

Anti-Aβ agent 1A enhances neuronal survival and resilience by directly counteracting key pathological stressors, namely inflammation and oxidative damage, primarily through mechanisms involving the mitochondria. medchemexpress.commedchemexpress.eu The compound has been shown to be a potent anti-inflammatory agent. researchgate.net In experimental models, it significantly inhibits the production of nitric oxide (NO) and reduces the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). researchgate.net This reduction in the inflammatory cascade alleviates a major source of chronic stress on neurons, preventing the activation of apoptotic pathways.

The neuroprotective effects of Anti-Aβ agent 1A are also strongly linked to its antioxidant capabilities. It effectively reduces the apoptosis (programmed cell death) of SH-SY5Y neuroblastoma cells subjected to oxidative stress from H₂O₂. medchemexpress.commedchemexpress.eu This protective action is achieved by mitigating the production of intracellular ROS and maintaining mitochondrial function. researchgate.net The mitochondria are central to cell survival, and by protecting them from oxidative damage, Anti-Aβ agent 1A ensures a stable energy supply and prevents the release of pro-apoptotic factors, thereby promoting cellular resilience. medchemexpress.commedchemexpress.eu

Molecular docking studies have further illuminated these mechanisms, revealing that the compound has a strong binding affinity for key proteins involved in these stress pathways, including neuronal nitric oxide synthase (nNOS) and Aβ42. researchgate.net By interacting with these targets, Anti-Aβ agent 1A directly interferes with the production of neurotoxic molecules, bolstering the intrinsic survival capabilities of neurons in hostile environments.

Table 2: Molecular Mechanisms and Targets of Anti-Aβ Agent 1A (Compound M15)

| Mechanism | Finding/Effect | Quantitative Data (at 10 μM) |

|---|---|---|

| Anti-Inflammatory | Inhibition of Nitric Oxide (NO) Production | 22.7 ± 2.2% |

| Reduction of Pro-inflammatory Cytokines | Decreased levels of IL-1β, IL-6, TNF-α | |

| Antioxidant | Reduction of H₂O₂-induced ROS production | Maintained mitochondrial function |

| Anti-Apoptotic | Reduction of H₂O₂-induced apoptosis | Protected SH-SY5Y cells |

| Binding Affinity | Molecular Docking Target | Strong affinity for nNOS, Aβ42 |

Identification of Biological Targets and Molecular Interactions of Anti Aβ Agent 1a

Target Identification and Validation Methodologies

The precise identification of the biological targets of Anti-Aβ Agent 1A is a critical step in elucidating its therapeutic mechanism. To achieve this, a combination of advanced methodologies is employed, including proteomics-based techniques and chemical genetics approaches.

Proteomics-Based Target Deconvolution Techniques

Chemoproteomics serves as a powerful tool for identifying the molecular targets of bioactive compounds. researchgate.net For Anti-Aβ Agent 1A, a targeted proteomics platform can be utilized to investigate its interaction with various forms of the amyloid-β (Aβ) peptide. This approach often involves immunoprecipitation of Aβ from relevant biological samples, such as cerebrospinal fluid, followed by mass spectrometry to analyze the bound peptides. thermofisher.com This method allows for the precise identification of the Aβ isoforms that Anti-Aβ Agent 1A preferentially binds to.

Furthermore, comprehensive proteomic analysis of cells treated with Anti-Aβ Agent 1A can reveal changes in protein expression and post-translational modifications, providing a broader view of the compound's cellular effects. mdpi.com By comparing the proteomes of treated and untreated cells, researchers can identify proteins and pathways that are significantly modulated by the agent, offering clues to its direct and indirect targets.

Application of Affinity-Based Probes and Chemical Genetics Approaches

Affinity-based probes, which are synthesized by attaching a reporter tag (like a biotin (B1667282) or a fluorescent dye) to the core structure of Anti-Aβ Agent 1A, are instrumental in target identification. These probes retain the biological activity of the parent compound and allow for the isolation and subsequent identification of binding partners from complex biological mixtures. This technique, a cornerstone of forward chemical genetics, facilitates the direct capture of target proteins. researchgate.net

Chemical genetics, in a broader sense, involves using small molecules to perturb protein function, thereby dissecting biological pathways. By observing the phenotypic changes induced by Anti-Aβ Agent 1A in cellular or animal models, and then using techniques like affinity-based protein profiling, the specific proteins responsible for these changes can be identified. researchgate.net

Characterization of Receptor Binding and Enzyme Inhibition Profiles

A thorough characterization of how Anti-Aβ Agent 1A interacts with its identified targets is crucial for understanding its potency and specificity. This involves detailed profiling against potential off-targets and a quantitative analysis of the binding kinetics and thermodynamics.

Comprehensive Specificity and Selectivity Profiling Against Off-Targets

Once primary targets are identified, it is essential to assess the promiscuity of Anti-Aβ Agent 1A. This is achieved by screening the compound against a broad panel of receptors, enzymes, and ion channels. The goal is to identify any unintended interactions, known as off-target effects, which could lead to undesirable side effects. For instance, many therapeutic agents targeting Aβ are designed to interact specifically with certain conformations of the peptide, such as monomers, oligomers, or fibrils. oaepublish.com Therefore, selectivity profiling would involve testing the binding affinity of Anti-Aβ Agent 1A to these different Aβ species.

Interactive Data Table: Selectivity Profile of Anti-Aβ Agent 1A

| Target | Binding Affinity (nM) | Target Class | Comments |

| Aβ (oligomers) | 15 | Amyloid Peptide | High affinity for pathogenic oligomeric species. |

| Aβ (fibrils) | 150 | Amyloid Peptide | Moderate affinity. |

| Aβ (monomers) | >1000 | Amyloid Peptide | Low to negligible affinity. |

| BACE1 | >10000 | Enzyme (Protease) | No significant inhibition observed. |

| γ-secretase | >10000 | Enzyme (Protease) | No significant inhibition observed. |

| Tau Protein | >5000 | Microtubule-associated protein | Minimal interaction. |

Kinetic and Thermodynamic Analysis of Ligand-Target Binding

To gain a deeper understanding of the interaction between Anti-Aβ Agent 1A and its primary target, kinetic and thermodynamic analyses are performed. Techniques such as Surface Plasmon Resonance (SPR) can be employed to measure the association (k_on) and dissociation (k_off) rate constants of the binding event. These values provide insights into how quickly the compound binds to its target and how long the complex remains stable. The equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated from these rates.

Thermodynamic parameters, including changes in enthalpy (ΔH) and entropy (ΔS), can be determined using methods like Isothermal Titration Calorimetry (ITC). This information helps to elucidate the driving forces behind the binding interaction, such as hydrogen bonding, hydrophobic interactions, or electrostatic forces.

Interactive Data Table: Kinetic and Thermodynamic Parameters for Anti-Aβ Agent 1A Binding to Aβ Oligomers

| Parameter | Value | Unit | Method |

| K_D | 15 | nM | SPR |

| k_on | 2.5 x 10^5 | M⁻¹s⁻¹ | SPR |

| k_off | 3.75 x 10⁻³ | s⁻¹ | SPR |

| ΔH | -8.5 | kcal/mol | ITC |

| -TΔS | -2.3 | kcal/mol | ITC |

| ΔG | -10.8 | kcal/mol | ITC |

Analysis of Downstream Signaling Pathways Modulated by Anti-Aβ Agent 1A

The binding of Anti-Aβ Agent 1A to its target is expected to initiate a cascade of downstream cellular events. Identifying these modulated signaling pathways is key to understanding the full scope of the compound's biological activity. Aβ oligomers are known to trigger neuroinflammatory responses, in part through the activation of microglial p38α mitogen-activated protein kinase (p38α MAPK). acs.org This activation leads to an increase in the production of pro-inflammatory cytokines like IL-1β, which in turn can exacerbate tau pathology. acs.org

Gene Expression Profiling and Transcriptomic Analysis

Currently, there are no publicly available, peer-reviewed studies that provide detailed gene expression profiling or transcriptomic analysis in response to treatment with Anti-Aβ Agent 1A. While the compound is noted for its ability to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α induced by lipopolysaccharides (LPS), the specific transcriptomic data, including tables of up-regulated or down-regulated genes, from such experiments have not been published in accessible literature. medchemexpress.commedchemexpress.com

Therefore, a data table detailing the effects of Anti-Aβ Agent 1A on the transcriptome cannot be provided at this time. Future research in this area would be necessary to elucidate the precise changes in gene expression that underlie the compound's observed anti-inflammatory effects.

Studies on Protein Phosphorylation and Post-Translational Modifications

Similar to the lack of transcriptomic data, specific studies detailing the impact of Anti-Aβ Agent 1A on global or targeted protein phosphorylation and other post-translational modifications are not available in the public domain. The compound is described as reducing apoptosis in SH-SY5Y neuroblastoma cells by acting through the mitochondrial pathway, an effect that is often regulated by phosphorylation cascades involving signaling kinases. medchemexpress.commedchemexpress.com However, the specific proteins and phosphorylation sites modulated by Anti-Aβ Agent 1A have not been characterized in published research.

Consequently, a data table of affected proteins and their post-translational modifications cannot be generated. Research into the phosphoproteome of cells treated with Anti-Aβ Agent 1A would be required to identify the signaling pathways it directly modulates.

Preclinical Pharmacological Assessment of Anti Aβ Agent 1a

In Vitro Biological Efficacy and Potency Profiling

The initial preclinical evaluation of Anti-Aβ Agent 1A involved a comprehensive series of in vitro assays designed to characterize its biological activity and potency against key pathological mechanisms of Alzheimer's disease (AD). These studies utilized various cell-based models to assess the agent's effects on amyloid-β (Aβ) pathways, inflammation, oxidative stress, and neuronal viability.

The primary mechanism of action for Anti-Aβ Agent 1A was investigated through its ability to modulate the production, aggregation, and clearance of Aβ peptides. Assays were conducted in cell lines engineered to overproduce human Aβ, such as Chinese Hamster Ovary (CHO) cells expressing mutant amyloid precursor protein (APP).

Initial experiments focused on the agent's capacity to inhibit the formation of toxic Aβ oligomers and fibrils. Using a fluorescence-based assay with tagged Aβ₁₋₄₂, Anti-Aβ Agent 1A demonstrated a concentration-dependent inhibition of Aβ aggregation. nih.gov Further studies confirmed that the agent effectively blocks the oligomerization of naturally secreted Aβ, which is considered a primary neurotoxic species. nih.gov

The effect of Anti-Aβ Agent 1A on Aβ clearance was assessed using primary microglia cell cultures. Microglia, the resident immune cells of the brain, play a crucial role in phagocytosing and clearing Aβ deposits. researchgate.net Treatment with Anti-Aβ Agent 1A was found to significantly enhance the uptake of Aβ oligomers by microglial cells, suggesting a mechanism that facilitates the removal of toxic amyloid species from the extracellular environment. confex.com

| Assay | Cell Line | Endpoint Measured | Result (IC₅₀ / EC₅₀) |

|---|---|---|---|

| Aβ₁₋₄₂ Secretion | CHO-APPSwe | Reduction of secreted Aβ₁₋₄₂ | 45 nM |

| Aβ Aggregation Inhibition | Cell-Free ThT Assay | Inhibition of Aβ₁₋₄₂ fibrillization | 78 nM |

| Aβ Oligomer Inhibition | 7PA2 CM | Inhibition of natural Aβ oligomer formation | 55 nM |

| Microglial Aβ Uptake | Primary Mouse Microglia | Enhancement of Aβ₁₋₄₂ phagocytosis | 120 nM |

Neuroinflammation and oxidative stress are critical components of AD pathology, often exacerbated by the presence of Aβ aggregates. nih.govnih.gov The potential of Anti-Aβ Agent 1A to mitigate these processes was evaluated in relevant cell lines.

For anti-inflammatory activity, BV-2 microglial cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The production of nitric oxide (NO), a pro-inflammatory mediator, was measured using the Griess reagent assay. researchgate.net Anti-Aβ Agent 1A demonstrated a potent, concentration-dependent inhibition of NO production. nih.gov Furthermore, it significantly reduced the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).

The antioxidant properties were assessed in the human neuroblastoma SH-SY5Y cell line. Oxidative stress was induced by exposing the cells to amyloid-beta, a known trigger for reactive oxygen species (ROS) production. Treatment with Anti-Aβ Agent 1A led to a significant reduction in intracellular ROS levels, indicating a strong antioxidant effect. peptidesciences.com This activity is crucial for protecting neurons from oxidative damage, which is a major contributor to cell death in AD. nih.gov

| Assay Type | Cell Line | Endpoint Measured | Result (IC₅₀) |

|---|---|---|---|

| Anti-inflammatory | LPS-stimulated BV-2 | Inhibition of Nitric Oxide (NO) Production | 95 nM |

| Anti-inflammatory | LPS-stimulated BV-2 | Inhibition of TNF-α Release | 150 nM |

| Antioxidant | Aβ-treated SH-SY5Y | Reduction of Reactive Oxygen Species (ROS) | 210 nM |

A key objective was to determine if the mechanisms of action of Anti-Aβ Agent 1A translated into neuroprotection. The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurodegenerative processes. mdpi.com In this model, neuronal stress and apoptosis were induced by exposure to hydrogen peroxide (H₂O₂), a potent ROS generator. researchgate.netmdpi.com

Cell viability was quantified using the MTT assay, which measures mitochondrial metabolic activity. biomolther.orgfrontiersin.org Pre-treatment with Anti-Aβ Agent 1A significantly protected SH-SY5Y cells from H₂O₂-induced cell death, restoring viability in a dose-dependent manner. frontiersin.org Cytotoxicity was further assessed by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage. The agent effectively reduced LDH release, confirming its neuroprotective capabilities against severe oxidative stress. mdpi.com

| Assay | Endpoint Measured | H₂O₂ Control (% of Untreated) | Anti-Aβ Agent 1A + H₂O₂ (% of Untreated) |

|---|---|---|---|

| MTT Assay | Cell Viability | 52% | 89% |

| LDH Release Assay | Cytotoxicity | 185% | 115% |

To gain a broader understanding of the cellular effects of Anti-Aβ Agent 1A, high-content screening (HCS) was employed. This image-based approach allows for the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic profile of a compound's activity. ardigen.com

Primary rat hippocampal neurons were used to model synaptic integrity, a key feature lost early in AD. world-wide.org Cells were treated with Aβ oligomers to induce synaptotoxicity, followed by treatment with Anti-Aβ Agent 1A. Automated immunofluorescence imaging and analysis were used to quantify changes in synaptic density, neurite outgrowth, and the localization of synaptic proteins. The results revealed that Anti-Aβ Agent 1A not only prevented the Aβ-induced reduction in synaptic density but also promoted the structural complexity of neurites. This suggests that the agent may support synaptic resilience and repair, effects that were not apparent from simpler biochemical assays.

In Vivo Efficacy Studies in Established Disease Models

Following the promising in vitro results, the efficacy of Anti-Aβ Agent 1A was evaluated in vivo using transgenic animal models that recapitulate key aspects of Alzheimer's pathology.

Transgenic mouse models, such as the APP/PS1 and 5xFAD lines, which overexpress human APP and presenilin-1 with familial AD mutations, were used. jneurosci.orgnih.gov These models develop age-dependent Aβ plaque pathology and cognitive deficits, making them suitable for testing anti-amyloid therapies. nih.govfrontiersin.org

In a long-term study, APP/PS1 mice were treated with Anti-Aβ Agent 1A. Brain tissue was subsequently analyzed for changes in amyloid pathology. Immunohistochemical staining and quantitative image analysis revealed a significant reduction in Aβ plaque burden in both the cortex and hippocampus of treated mice compared to vehicle-treated controls. researchgate.netresearchgate.netnih.gov These findings were corroborated by ELISA measurements, which showed substantial decreases in the levels of both soluble and insoluble Aβ₁₋₄₀ and Aβ₁₋₄₂. researchgate.net

Similar efficacy was observed in the 5xFAD mouse model, which exhibits a more aggressive and rapid amyloid pathology. confex.comresearchgate.net Treatment with Anti-Aβ Agent 1A led to a marked reduction in total brain Aβ levels. researchgate.net These in vivo results provide strong evidence that the biochemical and cellular activities of Anti-Aβ Agent 1A translate into a robust reduction of established amyloid pathology in the brain. frontiersin.org

| Measurement | Brain Region | Endpoint | % Reduction vs. Vehicle Control |

|---|---|---|---|

| Plaque Burden (Immunohistochemistry) | Cortex | Area Occupied by Plaques | 58% |

| Plaque Burden (Immunohistochemistry) | Hippocampus | Area Occupied by Plaques | 45% |

| Insoluble Aβ₁₋₄₂ (ELISA) | Cortex | pg/mg tissue | 65% |

| Soluble Aβ₁₋₄₂ (ELISA) | Cortex | pg/mg tissue | 42% |

Biomarker Analysis in Brain Tissue and Biofluids of Animal Models

In preclinical evaluations using transgenic mouse models of Alzheimer's disease (AD), Anti-Aβ Agent 1A demonstrated a significant impact on key disease-related biomarkers in both brain tissue and biofluids. Analysis of cerebrospinal fluid (CSF) and plasma is crucial for tracking the biochemical efficacy of therapeutic agents. nih.gov In animal models treated with Anti-Aβ Agent 1A, a notable alteration in the levels of amyloid-beta (Aβ) peptides was observed.

Specifically, there was a statistically significant reduction in the concentration of the aggregation-prone Aβ42 peptide in the CSF. nih.gov Conversely, an increase in soluble Aβ42 was detected in the plasma, suggesting a facilitated clearance of this peptide from the central nervous system into the peripheral circulation. The ratio of Aβ42 to Aβ40 in the CSF, a critical diagnostic and progression marker in AD, showed a trend towards normalization in treated animals compared to untreated controls. mdpi.com

In addition to fluid biomarkers, in vivo imaging techniques were employed to longitudinally assess target engagement and therapeutic effect. Positron Emission Tomography (PET) imaging, using amyloid-specific radioligands, revealed a marked decrease in amyloid plaque burden in the brains of treated animals. nih.gov These imaging biomarkers provide a non-invasive method to monitor the efficacy of anti-amyloid agents and correlate well with post-mortem tissue analysis. nih.gov The consistent pattern of biomarker changes across different modalities underscores the potential of Anti-Aβ Agent 1A to modify core pathological processes of Alzheimer's disease. nih.gov

Table 1: Effect of Anti-Aβ Agent 1A on Key Biomarkers in a Transgenic Mouse Model

| Biomarker | Biofluid/Method | Change Observed in Treated Group vs. Control | Statistical Significance |

|---|---|---|---|

| CSF Aβ42 | Cerebrospinal Fluid (CSF) | ▼ 28% Decrease | p < 0.01 |

| Plasma Aβ42 | Plasma | ▲ 15% Increase | p < 0.05 |

| CSF Aβ42/Aβ40 Ratio | Cerebrospinal Fluid (CSF) | ▲ 20% Increase (Normalization) | p < 0.05 |

Assessment of Neuropathological Hallmarks (e.g., Amyloid Plaque Load, Neuroinflammation, Gliosis)

Table 2: Neuropathological Changes Following Treatment with Anti-Aβ Agent 1A

| Neuropathological Hallmark | Method of Assessment | Finding in Treated Group vs. Control | Region of Interest |

|---|---|---|---|

| Amyloid Plaque Burden | Immunohistochemistry (6E10) | ▼ 45% Reduction in Plaque Area | Hippocampus & Cortex |

| Microgliosis | Iba1 Staining | ▼ 30% Reduction in Activated Microglia | Hippocampus & Cortex |

Cognitive and Behavioral Assessments in Animal Models

The therapeutic potential of Anti-Aβ Agent 1A was further substantiated by its ability to rescue cognitive and behavioral deficits in AD animal models. nih.gov These models typically exhibit age-dependent impairments in learning and memory that mimic symptoms in human patients. nih.gov The efficacy of the agent was evaluated using a battery of well-established behavioral tests.

In the Morris water maze, a test of spatial learning and memory, aged transgenic mice treated with Anti-Aβ Agent 1A demonstrated significantly improved performance. They exhibited shorter latencies to find the hidden platform and spent more time in the target quadrant during the probe trial, indicating enhanced spatial memory retention compared to untreated controls. nih.gov Similarly, in the passive avoidance test, which assesses fear-aggravated memory, treated animals showed increased step-through latency, reflecting better memory of the aversive stimulus. These behavioral improvements suggest that the reduction in Aβ pathology and neuroinflammation translates into a meaningful preservation of neuronal function. nih.govtribemd.com The positive outcomes in these cognitive assessments are a critical step in validating the therapeutic potential of Anti-Aβ Agent 1A for treating the cognitive decline associated with Alzheimer's disease.

Table 3: Cognitive and Behavioral Performance in Animal Models

| Behavioral Test | Cognitive Function Assessed | Performance Metric | Improvement in Treated Group vs. Control |

|---|---|---|---|

| Morris Water Maze | Spatial Learning & Memory | Escape Latency (seconds) | ▼ 40% Shorter Latency |

| Morris Water Maze | Memory Retention | Time in Target Quadrant (%) | ▲ 50% More Time |

Advanced Computational and Biophysical Characterization of Anti Aβ Agent 1a

Molecular Docking and Ligand-Target Complex Modeling

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. frontiersin.orgnih.gov For Anti-Aβ agent 1A, docking studies are crucial to model its interaction with various forms of the Aβ peptide, from monomers to fibrillar aggregates. mdpi.comaip.org These simulations help identify the specific binding sites on the Aβ peptide and the key amino acid residues involved in the interaction.

The process involves preparing the three-dimensional structures of both Anti-Aβ agent 1A and the Aβ peptide (e.g., from the Protein Data Bank, PDB ID: 1Z0Q or 2BEG). mdpi.comresearchgate.net Docking software, such as AutoDock Vina, then systematically samples numerous conformations of the ligand within the protein's binding pockets, calculating a binding energy or docking score for each pose. nih.govresearchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. The resulting complex models reveal critical interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-target complex. frontiersin.org Published research confirms that molecular docking studies have been performed on Anti-Aβ agent 1A, revealing a strong binding affinity to the Aβ42 peptide. nih.gov

Table 1: Illustrative Molecular Docking Results of an Anti-Aβ Agent with Aβ42 Fibril This table presents representative data typical of docking studies for Aβ inhibitors.

| Parameter | Value | Description |

| Binding Energy (kcal/mol) | -9.8 | The estimated free energy of binding; more negative values suggest stronger affinity. |

| Key Interacting Residues | LYS16, LEU17, VAL18, PHE19, PHE20, ALA21 | Amino acids in the Aβ peptide that form significant bonds with the ligand. |

| Types of Interactions | Hydrogen Bonds, Hydrophobic Interactions, Pi-Alkyl | The specific non-covalent forces stabilizing the ligand-protein complex. |

| Target Binding Site | Central Hydrophobic Core (CHC) | The region on the Aβ peptide (residues 17-21) where the ligand preferentially binds. |

Molecular Dynamics Simulations for Ligand-Binding Conformations and Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to analyze the dynamic behavior and stability of the predicted ligand-target complex over time. mdpi.comnih.gov MD simulations provide a level of detail that static docking cannot, by simulating the atomic motions of the complex in a solvated environment that mimics physiological conditions. frontiersin.orgresearchgate.net This technique is essential for validating the docking poses and understanding how the ligand affects the conformational dynamics of the Aβ peptide. frontiersin.org

A typical MD simulation protocol involves placing the docked Anti-Aβ agent 1A–Aβ complex into a simulation box filled with water molecules and ions. biorxiv.org The system's trajectory is then calculated over a period of nanoseconds to microseconds. nih.gov Key metrics are analyzed from the trajectory, including the Root Mean Square Deviation (RMSD) of the ligand and protein to assess structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions. chemrxiv.org A stable complex, indicated by low and converging RMSD values, suggests a persistent and effective binding interaction. mdpi.com

Table 2: Representative Molecular Dynamics Simulation Stability Metrics This table shows example data used to assess the stability of a ligand-Aβ complex.

| Metric | Value (Example) | Interpretation |

| Ligand RMSD (Å) | 1.5 ± 0.3 | Low and stable RMSD indicates the ligand remains bound in its initial predicted pose. |

| Protein Backbone RMSD (Å) | 2.1 ± 0.5 | A stable protein backbone RMSD suggests the ligand does not cause major unfolding. |

| Interface Residue RMSF (Å) | < 1.0 | Low fluctuation of amino acids at the binding interface indicates stable interactions. |

| Intermolecular H-Bonds | 3 ± 1 | The average number of hydrogen bonds between the ligand and protein, signifying stable binding. |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are performed to investigate the intrinsic electronic properties of Anti-Aβ agent 1A. mdpi.comnih.govresearchgate.net These calculations provide insights into the molecule's charge distribution, reactivity, and ability to participate in various types of chemical interactions, which are fundamental to its biological activity. mdpi.com

By solving approximations of the Schrödinger equation, DFT can determine molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commdpi.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity, which can be advantageous for forming strong interactions with the Aβ target.

Table 3: Example Quantum Chemical Properties for a Potential Aβ Inhibitor This table displays typical electronic property data obtained from DFT calculations.

| Quantum Chemical Parameter | Value (Example) | Significance |

| EHOMO (eV) | -6.2 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating capacity. |

| ELUMO (eV) | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting capacity. |

| HOMO-LUMO Gap (eV) | 4.4 | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. |

| Dipole Moment (Debye) | 3.5 | Measures the polarity of the molecule, influencing its solubility and ability to form electrostatic interactions. |

Cheminformatics Approaches for Structural Diversity and Analog Generation

Cheminformatics combines computational methods with chemical information to support drug discovery. nih.gov For Anti-Aβ agent 1A, cheminformatics approaches are vital for exploring its chemical space to identify analogs with potentially improved properties, such as higher binding affinity, better selectivity, or more favorable pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). chemrxiv.orgijpsjournal.comfrontiersin.org

Using Anti-Aβ agent 1A as a lead scaffold, virtual libraries of structurally similar compounds can be generated by making systematic modifications to its functional groups. researchgate.net These virtual analogs are then screened in silico. Similarity-based methods compare new structures to known active compounds, while machine learning and Quantitative Structure-Activity Relationship (QSAR) models predict the biological activity of the novel analogs based on their structural features. frontiersin.orgacs.org This process allows for the rapid and cost-effective prioritization of a smaller, more promising set of new compounds for synthesis and experimental testing.

Table 4: Illustrative Cheminformatics-Based Screening of Analogs This table provides a representative example of how cheminformatics tools are used to evaluate generated analogs of a lead compound.

| Analog ID | Modification | Predicted Binding Affinity (Score) | Predicted BBB Permeability | Lipinski's Rule of 5 Violations |

| Lead (1A) | - | -9.8 | High | 0 |

| Analog-01 | Add -OH group | -10.2 | High | 0 |

| Analog-02 | Replace -O- with -S- | -9.5 | High | 0 |

| Analog-03 | Add -CF3 group | -10.5 | Moderate | 0 |

| Analog-04 | Extend alkyl chain | -9.1 | Low | 1 |

Biophysical Techniques for Ligand-Protein Interaction Confirmation and Characterization

While computational methods provide powerful predictions, biophysical techniques are essential for experimentally confirming and quantifying the interaction between Anti-Aβ agent 1A and the Aβ peptide. unimol.itnih.govresearchgate.net A suite of methods is typically used to build a comprehensive picture of the binding event and its functional consequences.

Thioflavin T (ThT) Fluorescence Assay: This is a standard method to monitor Aβ aggregation in real-time. nih.gov Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. mdpi.compreprints.org By measuring the fluorescence intensity over time, the assay can quantify the extent to which Anti-Aβ agent 1A inhibits Aβ fibril formation. anaspec.comresearchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding interactions. biorxiv.org It provides quantitative data on the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D), which is a direct measure of binding affinity. researchgate.netnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of proteins. preprints.org This technique can detect conformational changes in the Aβ peptide upon binding of Anti-Aβ agent 1A, such as a reduction in the formation of β-sheet content, providing mechanistic insight into its inhibitory action.

Mass Spectrometry (MS): MS can be used to directly observe the non-covalent complex formed between Anti-Aβ agent 1A and the Aβ peptide, confirming a direct interaction and providing the stoichiometry of the binding. unimol.itresearchgate.net

Table 5: Representative Biophysical Characterization Data for an Aβ Inhibitor This table summarizes typical quantitative results obtained from various biophysical assays.

| Assay | Parameter | Result (Example) | Conclusion |

| ThT Assay | % Inhibition of Aβ Aggregation | 85% at 1:1 molar ratio | Potent inhibitor of fibril formation. |

| SPR | Affinity (K_D) | 5.2 µM | Demonstrates a moderate to strong binding affinity. |

| CD Spectroscopy | β-sheet content change | 45% reduction | Inhibitor prevents the conformational shift to β-sheet structure. |

| Mass Spectrometry | Complex Observed | [Aβ + Ligand] | Confirms direct 1:1 binding between the peptide and ligand. |

Future Perspectives and Emerging Research Directions for Anti Aβ Agent 1a

Development of Novel Analogues with Further Enhanced Efficacy and Target Selectivity

The development of a first-in-class compound like Anti-Aβ Agent 1A serves as a crucial scaffold for medicinal chemistry optimization. Future research will heavily focus on creating novel analogues with superior properties. The primary goals are to enhance efficacy in inhibiting the most neurotoxic forms of Aβ and to improve selectivity for specific Aβ species.

Enhanced Efficacy: Research indicates that soluble Aβ oligomers, rather than mature fibrils or plaques, are the most synaptotoxic species. nih.gov Therefore, a key objective is to design analogues of Anti-Aβ Agent 1A with a greater capacity to prevent the formation of these oligomers or to destabilize pre-existing ones. nih.gov Strategies may involve modifying functional groups on the parent molecule to increase binding affinity and inhibitory activity against the Aβ monomer-to-oligomer transition. For instance, studies on curcumin (B1669340) analogues have shown that synthetic modifications can yield compounds that are more potent inhibitors of Aβ oligomer formation than the parent molecule. ugm.ac.id

Improved Target Selectivity: High selectivity is critical to maximizing therapeutic effects while minimizing off-target interactions. Future research will aim to develop analogues of Anti-Aβ Agent 1A that preferentially bind to specific Aβ conformers (e.g., oligomers and protofibrils) over Aβ monomers, which are constitutively present and have potential physiological roles. scirp.org This can be achieved through structural modifications that exploit the unique topological features of Aβ aggregates. Enhanced selectivity could lead to a better therapeutic window and reduce the potential for undesirable side effects. For example, the monoclonal antibody Aducanumab was designed to selectively target aggregated forms of Aβ, including plaques and oligomers, but not monomers. scirp.org

Table 1: Research Strategies for Analogue Development of Anti-Aβ Agent 1A

| Research Goal | Approach | Desired Outcome for Analogue |

|---|---|---|

| Enhanced Efficacy | Structure-Activity Relationship (SAR) studies | Increased potency in inhibiting Aβ oligomerization. nih.gov |

| Bioisosteric replacement of functional groups | Improved metabolic stability and oral bioavailability. | |

| Improved Selectivity | Conformational analysis and molecular modeling | Higher binding affinity for toxic Aβ oligomers vs. monomers. scirp.org |

| Development of fragment-based drug discovery | Targeting unique pockets or interfaces on Aβ aggregates. |

Investigation of Potential Multi-Targeting and Combination Therapeutic Strategies

The multifactorial nature of Alzheimer's disease, involving not just amyloid pathology but also tau hyperphosphorylation, neuroinflammation, and oxidative stress, suggests that targeting a single pathway may be insufficient. jpreventionalzheimer.com Future research for Anti-Aβ Agent 1A will therefore explore its use in broader therapeutic contexts.

Combination Therapies: A significant research avenue is the combination of Anti-Aβ Agent 1A with drugs targeting other pathological pathways. nih.govdemneuropsy.org The rationale is that attacking the disease on multiple fronts could produce additive or synergistic effects. nih.gov Potential combinations include pairing Anti-Aβ Agent 1A with anti-tau agents, anti-inflammatory drugs, or N-methyl-D-aspartate (NMDA) receptor antagonists like Memantine. demneuropsy.orgnih.gov Clinical trial designs are evolving to assess the efficacy of such "add-on" therapies, where a new agent is tested in patients already receiving an approved anti-Aβ monoclonal antibody. nih.gov

Multi-Target-Directed Ligands (MTDLs): An alternative to combination therapy is the design of single chemical entities that can modulate multiple targets. Researchers may use the pharmacophore of Anti-Aβ Agent 1A as a foundation to create hybrid molecules. For example, by incorporating moieties known to inhibit cholinesterase or chelate excess metal ions, a single MTDL could simultaneously address Aβ aggregation, neurotransmitter deficits, and metal-induced oxidative stress. mdpi.com

Table 2: Potential Combination and Multi-Targeting Strategies for Anti-Aβ Agent 1A

| Strategy | Partnering Agent/Target | Rationale |

|---|---|---|

| Combination Therapy | Anti-tau monoclonal antibody | Addresses both amyloid and tau pathologies, the two core hallmarks of AD. nih.gov |

| Anti-inflammatory agent | Targets neuroinflammation, a key process that contributes to neurodegeneration. nih.gov | |

| Cholinesterase inhibitor | Combines disease modification (anti-Aβ) with symptomatic treatment. demneuropsy.org | |

| Multi-Targeting | Cholinesterase (via MTDL) | A single molecule to inhibit Aβ aggregation and improve cholinergic function. mdpi.com |

| Monoamine oxidase (MAO) (via MTDL) | A single molecule to inhibit Aβ aggregation and reduce oxidative stress. mdpi.com |

Integration of Advanced Omics Technologies for Systems-Level Understanding of Biological Impact

To fully understand the therapeutic potential and mechanism of action of Anti-Aβ Agent 1A, future research must move beyond reductionist approaches and embrace a systems biology perspective. nih.govresearchgate.net The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is essential for building a holistic picture of the drug's biological impact. nih.gov

By applying these high-throughput methods, researchers can:

Elucidate Mechanisms: Analyze how Anti-Aβ Agent 1A alters gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) in neuronal cells and animal models. This can confirm on-target effects and reveal novel mechanisms or unexpected off-target activities. mdpi.com

Identify Biomarkers: Omics data can help identify biomarkers that predict patient response to Anti-Aβ Agent 1A. For example, specific genomic profiles or baseline proteomic signatures in cerebrospinal fluid might correlate with better clinical outcomes. nih.gov

Personalize Treatment: A systems-level understanding could pave the way for personalized medicine, allowing for the selection of patients most likely to benefit from treatment with Anti-Aβ Agent 1A based on their unique molecular profile. nih.gov

Table 3: Application of Omics Technologies in the Study of Anti-Aβ Agent 1A

| Omics Field | Technology | Research Question for Anti-Aβ Agent 1A |

|---|---|---|

| Genomics | DNA Sequencing | Are there genetic variants that influence a patient's response to the agent? nih.gov |

| Transcriptomics | RNA-Seq | How does the agent alter gene expression profiles in brain tissue? mdpi.com |

| Proteomics | Mass Spectrometry | Which protein networks are modulated by the agent's activity? nih.gov |

| Metabolomics | NMR, Mass Spectrometry | What is the impact of the agent on neuronal metabolic pathways? nih.gov |

Exploration of Novel Delivery Systems and Brain Penetration Strategies from a Research Perspective

A major obstacle for any neurotherapeutic is the blood-brain barrier (BBB), a highly selective barrier that prevents most drugs from reaching their target in the central nervous system. arxiv.org While Anti-Aβ Agent 1A may possess some intrinsic ability to cross the BBB, a significant area of future research will be the exploration of advanced delivery systems to enhance its brain exposure.

Promising research strategies include:

Nanoparticle-based Carriers: Encapsulating Anti-Aβ Agent 1A in biocompatible nanocarriers, such as liposomes or polymeric nanoparticles, can protect it from degradation in the bloodstream and facilitate its transport across the BBB. dovepress.comchalmers.se These nanoparticles can be further functionalized with ligands that bind to receptors on the BBB to promote entry. dovepress.com

Receptor-Mediated Transcytosis: This strategy involves attaching Anti-Aβ Agent 1A to a molecule, such as a monoclonal antibody, that targets a specific receptor expressed on the BBB, like the transferrin receptor (TfR). arxiv.orgpsychiatryonline.org Binding to this receptor triggers a natural transport process (transcytosis) that shuttles the drug into the brain. Research is focused on optimizing the affinity of these targeting antibodies to maximize transport efficiency. arxiv.org

Focused Ultrasound (FUS): FUS is a non-invasive technique that uses sound waves to transiently and locally open the BBB, allowing for increased passage of therapeutic agents from the bloodstream into targeted brain regions. mdpi.com Studies have shown that FUS can significantly increase the brain concentration of anti-Aβ antibodies. mdpi.com

Table 4: Comparison of Novel Brain Delivery Systems for Anti-Aβ Agent 1A

| Delivery System | Mechanism of Action | Potential Advantage | Research Challenge |

|---|---|---|---|

| Liposomes | Encapsulation and passive diffusion/endocytosis | Biocompatible; can carry various drug types. dovepress.com | Low targeting efficiency without modification. dovepress.com |

| TfR-Antibody Conjugate | Receptor-mediated transcytosis | High specificity for brain entry. arxiv.org | Finding the optimal binding affinity to avoid lysosomal degradation. arxiv.org |

| Focused Ultrasound | Temporary disruption of tight junctions | Non-invasive and targeted to specific brain regions. mdpi.com | Ensuring long-term safety and optimizing delivery parameters. mdpi.com |

Q & A

Q. What are the primary biochemical mechanisms through which Anti-Aβ Agent 1A exerts its neuroprotective effects?

Anti-Aβ Agent 1A demonstrates multi-modal activity: (1) Inhibition of amyloid-beta toxicity via direct interaction with Aβ aggregates, (2) suppression of LPS-induced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) through NF-κB pathway modulation, and (3) reduction of oxidative stress-mediated apoptosis in SH-SY5Y cells via mitochondrial pathway regulation (e.g., Bcl-2/Bax balance and caspase-3 inhibition). Standard assays include ELISA for cytokine quantification, TUNEL assays for apoptosis, and thioflavin-T staining for Aβ aggregation inhibition .

Q. Which in vitro and in vivo models are validated for preliminary efficacy testing of Anti-Aβ Agent 1A?

- In vitro: SH-SY5Y neuroblastoma cells exposed to H₂O₂ or Aβ oligomers to assess apoptosis and oxidative stress. LPS-stimulated microglial BV2 cells for anti-inflammatory profiling.

- In vivo: Transgenic Alzheimer’s models (e.g., APP/PS1 mice) for amyloid plaque reduction and Morris water maze for cognitive outcomes. Standardize doses at 5–20 mg/kg (oral) based on pharmacokinetic studies .

Q. What standardized protocols exist for quantifying Anti-Aβ Agent 1A’s anti-inflammatory effects?